molecular formula C9H10O3 B14760376 2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)- CAS No. 1700-72-7

2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)-

Cat. No.: B14760376
CAS No.: 1700-72-7
M. Wt: 166.17 g/mol
InChI Key: FTNUHCHHYACFSB-VIFPVBQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)- can be achieved through various synthetic routes. One common method involves the aldol condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts to enhance the reaction rate and yield. The choice of solvent, temperature, and pressure conditions can also be optimized to achieve higher productivity.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzoic acid or 4-hydroxyacetophenone.

    Reduction: Formation of 1-(4-hydroxyphenyl)propan-2-ol.

    Substitution: Formation of brominated or nitrated derivatives of the hydroxyphenyl group.

Scientific Research Applications

2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)- involves its interaction with various molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate specific enzymes and receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)- is unique due to its specific combination of hydroxy and hydroxyphenyl groups attached to a propanone backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1700-72-7

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

(1R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H10O3/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-5,9,11-12H,1H3/t9-/m0/s1

InChI Key

FTNUHCHHYACFSB-VIFPVBQESA-N

Isomeric SMILES

CC(=O)[C@@H](C1=CC=C(C=C1)O)O

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)O)O

Origin of Product

United States

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